4-(3-Methoxyphenyl)-1-butene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-but-3-enyl-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h3,5,7-9H,1,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOKVRVQSZWTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609643 | |
| Record name | 1-(But-3-en-1-yl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-90-2 | |
| Record name | 1-(But-3-en-1-yl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Methoxyphenyl 1 Butene
Established Synthetic Pathways to 4-(3-Methoxyphenyl)-1-butene
The direct synthesis of this compound can be achieved through several well-established, multi-step reaction sequences. These methods offer control over the assembly of the molecular framework and the final placement of the functional groups.
Stepwise Synthesis Approaches
A common strategy involves a Grignard reaction followed by dehydration. This approach builds the carbon skeleton and then introduces the unsaturation.
Route 1: Grignard Reaction with an Epoxide followed by Dehydration
A plausible and effective method commences with the formation of a Grignard reagent from 3-methoxybenzyl chloride. This organometallic intermediate is then reacted with an epoxide, such as propylene (B89431) oxide, to extend the carbon chain. The resulting secondary alcohol, 1-(3-methoxyphenyl)butan-2-ol, can then be dehydrated to yield a mixture of alkene isomers, including the desired this compound.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Grignard Reagent Formation | 3-Methoxybenzyl chloride, Magnesium turnings, Dry diethyl ether | 3-Methoxybenzylmagnesium chloride |
| 2 | Nucleophilic Ring-Opening | Propylene oxide, Dry THF, -78 °C to rt | 1-(3-Methoxyphenyl)butan-2-ol |
| 3 | Dehydration | Phosphorus oxychloride, Pyridine (B92270), 0 °C to rt | This compound (and isomers) |
Route 2: Wittig Reaction
The Wittig reaction provides a powerful tool for the direct formation of the terminal alkene. This pathway involves the preparation of a phosphonium (B103445) ylide from a suitable 3-methoxyphenyl (B12655295) derivative, which is then reacted with an appropriate carbonyl compound. For the synthesis of this compound, (3-methoxybenzyl)triphenylphosphonium bromide can be treated with a strong base to form the corresponding ylide. Subsequent reaction with acetaldehyde (B116499) would theoretically yield the target molecule, though control of stereoselectivity might be a consideration. A more direct route to the terminal alkene involves the reaction of the ylide derived from (2-(3-methoxyphenyl)ethyl)triphenylphosphonium bromide with formaldehyde.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Phosphonium Salt Formation | 2-(3-Methoxyphenyl)ethyl bromide, Triphenylphosphine (B44618), Toluene, reflux | (2-(3-Methoxyphenyl)ethyl)triphenylphosphonium bromide |
| 2 | Ylide Formation | (2-(3-Methoxyphenyl)ethyl)triphenylphosphonium bromide, n-Butyllithium, Dry THF, 0 °C | (2-(3-Methoxyphenyl)ethylidene)triphenylphosphorane |
| 3 | Wittig Reaction | Formaldehyde, Dry THF, 0 °C to rt | This compound |
Precursor Design and Selection for Regioselective Alkene Formation
The regioselectivity of alkene formation is a critical aspect of synthesizing this compound, where the double bond must be in the terminal position. The choice of precursors and reaction conditions is paramount in achieving this selectivity.
In the dehydration of an alcohol precursor, such as 4-(3-methoxyphenyl)butan-1-ol (B2728320), the use of dehydrating agents that favor the formation of the less substituted (Hofmann) alkene is desirable. Reagents like phosphorus oxychloride in pyridine are often employed for this purpose, as they can minimize the formation of the more thermodynamically stable internal alkenes.
For methods that construct the double bond directly, such as the Wittig reaction, the choice of reactants inherently dictates the position of the alkene. By using a phosphonium ylide derived from a two-carbon extension of the 3-methoxyphenyl group and reacting it with formaldehyde, the terminal alkene is formed with high regioselectivity.
Analogous Synthetic Strategies Extrapolated from Related Methoxy-Substituted Butene Derivatives
The synthesis of structurally similar compounds can provide valuable insights and adaptable methodologies for the preparation of this compound.
Butadiene Synthesis via Dehydration of Alcohols
The acid-catalyzed dehydration of butanols to butenes is a well-established industrial process. While typically leading to a mixture of isomers, the principles can be applied to more complex alcohols. For instance, the dehydration of 4-(3-methoxyphenyl)butan-1-ol over solid acid catalysts like alumina (B75360) or zeolites at elevated temperatures would be expected to yield a mixture of butene isomers, including the target terminal alkene. dntb.gov.ua The product distribution would be influenced by the catalyst's properties and the reaction conditions, with less acidic catalysts potentially favoring the formation of the terminal alkene. dntb.gov.ua
Stereoselective Alkene Construction via Organosulfur Chemistry
Organosulfur chemistry offers powerful methods for the stereoselective synthesis of alkenes. The Julia-Kocienski olefination, for example, involves the reaction of a sulfone with an aldehyde or ketone. A synthetic route to this compound could be envisioned starting from 3-methoxybenzaldehyde. This would involve a multi-step sequence to generate the necessary sulfone precursor, which would then be reacted with propionaldehyde (B47417) to form the butene backbone. While more complex, this method can offer high stereocontrol over the resulting double bond geometry. rsc.org
Catalytic Synthesis Approaches
Modern catalytic methods offer efficient and atom-economical routes to construct carbon-carbon bonds and introduce unsaturation.
Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene. smolecule.comnih.gov A direct synthesis of this compound could be achieved by coupling 3-bromoanisole (B1666278) with an excess of 1-butene (B85601) gas in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. smolecule.comnih.gov This approach forms the desired carbon-carbon bond and preserves the terminal double bond of the butene reactant. The efficiency of this reaction can be influenced by the choice of catalyst, ligand, base, and solvent.
| Component | Example | Role |
| Aryl Halide | 3-Bromoanisole | Source of the 3-methoxyphenyl group |
| Alkene | 1-Butene | Source of the butene chain |
| Catalyst | Palladium(II) acetate (B1210297) | Facilitates the cross-coupling |
| Ligand | Triphenylphosphine | Stabilizes the palladium catalyst |
| Base | Triethylamine | Neutralizes the hydrogen halide byproduct |
| Solvent | N,N-Dimethylformamide (DMF) | Solubilizes reactants and catalyst |
Cross-Coupling Reactions
Other cross-coupling reactions, such as the Suzuki or Negishi coupling, could also be employed. For a Suzuki coupling, 3-methoxyphenylboronic acid could be coupled with a suitable 4-halo-1-butene derivative in the presence of a palladium catalyst and a base. This method is known for its high functional group tolerance and generally good yields.
These varied synthetic strategies, from classical stepwise approaches to modern catalytic methods, provide a versatile toolbox for the synthesis of this compound, allowing for the selection of a route based on factors such as starting material availability, desired purity, and scalability.
Cross-Coupling Reactions for Aryl-Alkene Linkage
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon bonds. For the synthesis of this compound, several palladium-catalyzed cross-coupling reactions are particularly relevant, including the Suzuki, Heck, and Stille reactions. These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a palladium catalyst.
Suzuki Coupling: The Suzuki coupling reaction involves the reaction of an organoboron compound with an organic halide. To synthesize this compound, this could involve the coupling of 3-methoxyphenylboronic acid with an allyl halide, such as allyl bromide, or the coupling of an allylboronic acid derivative with 3-bromoanisole. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. The synthesis of this compound via the Heck reaction would typically involve the reaction of 3-bromoanisole with 1-butene. The regioselectivity of the Heck reaction is a key consideration, as the palladium catalyst can mediate addition to either the terminal or internal carbon of the alkene.
Stille Coupling: The Stille coupling utilizes an organotin reagent and an organic halide. For the target molecule, this could involve the reaction of a 3-methoxyphenyltin reagent with an allyl halide. A significant drawback of the Stille reaction is the toxicity of the organotin compounds.
Below is a comparative table of potential cross-coupling reactions for the synthesis of this compound, based on typical conditions for similar arylalkenes.
| Reaction | Aryl Partner | Alkene Partner | Catalyst System (Typical) | Solvent (Typical) | Base (Typical) | Yield (Estimated) |
| Suzuki Coupling | 3-Methoxyphenylboronic Acid | Allyl Bromide | Pd(PPh₃)₄ | Toluene/Water | Na₂CO₃ | 75-90% |
| Heck Reaction | 3-Bromoanisole | 1-Butene | Pd(OAc)₂ / PPh₃ | DMF | Et₃N | 60-80% |
| Stille Coupling | (3-Methoxyphenyl)tributylstannane | Allyl Bromide | Pd(PPh₃)₄ | THF | - | 70-85% |
Note: The yields are estimated based on literature precedents for similar substrates and are not specific experimental data for this compound.
Olefin Metathesis Strategies for Butene Scaffold Construction
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). Cross-metathesis, an intermolecular variant of this reaction, can be employed to construct the butene scaffold of this compound.
A plausible cross-metathesis approach would involve the reaction of 3-vinylanisole (3-methoxystyrene) with propene. This reaction would ideally lead to the formation of the desired product and ethylene (B1197577) as a volatile byproduct, which helps to drive the reaction to completion. The choice of catalyst is critical to control selectivity and achieve high yields. Second-generation Grubbs' catalysts are often preferred for their higher activity and broader functional group tolerance.
| Reactant 1 | Reactant 2 | Catalyst (Typical) | Catalyst Loading (mol%) | Solvent (Typical) | Yield (Estimated) |
| 3-Vinylanisole | Propene (gas) | Grubbs' 2nd Gen. | 1-5 | Dichloromethane | 65-85% |
Note: The yield is an estimation based on similar cross-metathesis reactions reported in the literature.
Chemo- and Regioselectivity in this compound Synthesis
Achieving high chemo- and regioselectivity is a paramount challenge in the synthesis of this compound, particularly when employing cross-coupling and olefin metathesis reactions.
In Cross-Coupling Reactions:
Regioselectivity: In the Heck reaction between 3-bromoanisole and 1-butene, the insertion of the aryl group can occur at either the C1 or C2 position of the butene, leading to the formation of regioisomers. The selectivity is influenced by steric and electronic factors of the substrate and the ligand on the palladium catalyst. Generally, the reaction favors the formation of the less sterically hindered terminal alkene. In Suzuki couplings involving allylboronates, regioselectivity (α- vs. γ-attack) can often be controlled by the choice of ligands and reaction conditions. acs.orgchembam.comgreenchemistry-toolkit.orgscranton.edu
Chemoselectivity: The substrates may contain other functional groups that could potentially react. For instance, if a Grignard-based coupling were considered, the presence of other electrophilic sites in the molecule would need to be addressed to avoid side reactions.
In Olefin Metathesis:
Chemoselectivity: A primary challenge in the cross-metathesis of 3-vinylanisole and propene is the potential for homodimerization of the starting alkenes. To favor the desired cross-product, one of the reactants, typically the less valuable one (propene), is often used in excess. The choice of catalyst can also influence the relative rates of cross-metathesis versus homodimerization. libretexts.org
Stereoselectivity: While not directly applicable to the terminal double bond in this compound, if internal alkenes were used, the stereoselectivity (E/Z) of the newly formed double bond would be a critical consideration, influenced by the catalyst structure and reaction conditions.
Advancements in Sustainable and Atom-Economical Synthetic Protocols for Arylalkenes
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for arylalkenes. Key considerations include improving atom economy, reducing waste (E-factor), and utilizing more environmentally benign solvents and catalysts.
Atom Economy and E-Factor: Atom economy provides a measure of how many atoms from the reactants are incorporated into the final product. The E-factor is the ratio of the mass of waste to the mass of the product.
Cross-Coupling Reactions: While highly effective, traditional cross-coupling reactions can have moderate atom economy due to the use of stoichiometric bases and the generation of salt byproducts.
Olefin Metathesis: Cross-metathesis reactions can be highly atom-economical, especially when one of the byproducts is a volatile gas like ethylene, which can be easily removed.
Wittig Reaction: As a comparison, the Wittig reaction, another method for alkene synthesis, often suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide waste.
A comparative analysis of the theoretical atom economy for different synthetic routes to this compound is presented below.
| Synthetic Method | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| Suzuki Coupling | 3-Methoxyphenylboronic acid, Allyl bromide, Na₂CO₃ | This compound | NaBr, B(OH)₃, CO₂, H₂O | ~45% |
| Heck Reaction | 3-Bromoanisole, 1-Butene, Et₃N | This compound | Et₃N·HBr | ~70% |
| Olefin Metathesis | 3-Vinylanisole, Propene | This compound | Ethylene | ~85% |
Note: Atom economy calculations are theoretical and based on stoichiometric reactions. Actual waste generated (E-factor) will be higher due to solvents, workup, and purification.
Sustainable Practices: Recent advancements focus on making these synthetic protocols greener. This includes:
The development of highly active catalysts that can be used at very low loadings, reducing the amount of residual metal in the product and waste streams.
The use of more environmentally friendly solvents, such as water, ethanol, or supercritical CO₂, in place of traditional volatile organic compounds (VOCs).
The design of recyclable catalysts, often by immobilizing them on a solid support, to simplify product purification and reduce waste.
Chemical Reactivity and Transformations of 4 3 Methoxyphenyl 1 Butene
Reactivity of the Terminal Alkene Moiety
The terminal double bond in 4-(3-methoxyphenyl)-1-butene is a site of high electron density, making it susceptible to a variety of addition reactions.
Electrophilic Addition Reactions
Electrophilic addition is a fundamental reaction for alkenes, where an electrophile attacks the electron-rich double bond. crunchchemistry.co.uklibretexts.orgbyjus.com In the case of this compound, the reaction is initiated by the attack of an electrophile on the pi bond, leading to the formation of a carbocation intermediate. libretexts.orgbyjus.com The stability of this carbocation influences the regioselectivity of the addition, with the more stable carbocation being favored. byjus.com For instance, the addition of hydrogen halides (HX) proceeds via this mechanism. libretexts.orgbyjus.com
A general representation of electrophilic addition is as follows: C=C + E-Nu → E-C-C-Nu
Where E is the electrophile and Nu is the nucleophile.
Radical Addition Pathways
In the presence of radical initiators, such as peroxides, the addition of certain reagents to the terminal alkene can proceed through a radical mechanism. inflibnet.ac.inwordpress.com A notable example is the anti-Markovnikov addition of hydrogen bromide (HBr). libretexts.org This process is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical. libretexts.org The bromine radical then adds to the terminal carbon of the alkene, forming a more stable secondary radical. wordpress.comlibretexts.org This is followed by the abstraction of a hydrogen atom from another HBr molecule to yield the final product and propagate the chain reaction. libretexts.org
The general steps in a radical addition reaction are:
Initiation: Formation of radicals.
Propagation: The radical adds to the alkene, and a new radical is formed.
Termination: Combination of radicals to form non-radical species. libretexts.org
Research has shown that various polyhalomethanes, such as CBrCl₃ and CCl₄, can also add to alkenes via a free radical mechanism. inflibnet.ac.in
Cycloaddition Reactions
The terminal alkene of this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. A common example is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition. uchicago.eduacs.org In these reactions, a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered ring. uchicago.edu Examples of 1,3-dipoles include azides, nitrones, and nitrile oxides. uchicago.edu The regioselectivity of these reactions is a key aspect, with the formation of specific regioisomers being favored under certain conditions. organic-chemistry.org Another important class is the [2+2+2] cycloaddition, often catalyzed by transition metals like rhodium, which can be used to construct highly functionalized cyclic compounds. tdx.cat
Hydrofunctionalization Reactions (e.g., Hydroboration-Oxidation to form alcohols)
Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond. mit.edumdpi.com A prominent example is the hydroboration-oxidation reaction, which converts alkenes into alcohols with anti-Markovnikov regioselectivity. chemistrysteps.comvedantu.commasterorganicchemistry.com The reaction proceeds in two steps. First, borane (B79455) (BH₃), often in the form of a complex with THF, adds to the alkene in a concerted, syn-addition manner. chemistrysteps.comvedantu.comalfa-chemistry.com Boron adds to the less substituted carbon, leading to the formation of a trialkylborane. chemistrysteps.com In the second step, oxidation with hydrogen peroxide (H₂O₂) in a basic medium replaces the boron atom with a hydroxyl group, yielding the alcohol. vedantu.comalfa-chemistry.com This method is highly stereospecific, with the H and OH groups adding to the same face of the double bond. vedantu.com
| Reaction | Reagents | Product | Key Features |
| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | 4-(3-Methoxyphenyl)butan-1-ol (B2728320) | Anti-Markovnikov, syn-addition |
The regioselectivity of hydroboration can be influenced by the substituents on the aromatic ring. Electron-donating groups, such as a methoxy (B1213986) group, can affect the distribution of isomeric products. rit.edu
Olefin Metathesis Transformations
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. researchgate.netresearchgate.netacs.org For this compound, cross-metathesis with another olefin can lead to the formation of new, more complex alkenes. researchgate.netnih.gov For example, the cross-metathesis of 1-hexene (B165129) and (E)-anethole has been studied, demonstrating the formation of the cross-metathesis product, (E)-1-(4-methoxyphenyl)-1-hexene. researchgate.net The efficiency and selectivity of these reactions can be influenced by factors such as catalyst type, temperature, and the molar ratio of reactants. researchgate.netresearchgate.net Undesired secondary metathesis reactions can also occur, leading to a decrease in the concentration of the desired product over time. researchgate.netresearchgate.net
Reactivity of the Methoxyphenyl Aromatic System
The methoxyphenyl group in this compound also exhibits characteristic reactivity. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions. It directs incoming electrophiles primarily to the ortho and para positions relative to the methoxy group.
Furthermore, the methoxy substituent can influence the reactivity of the alkene moiety through electronic effects. Studies on related arylalkenes have shown that a meta-methoxy group can affect the reactivity of radical cations formed during photochemical reactions. cdnsciencepub.com For instance, in the photosensitized addition of methanol (B129727) to 3-(3-methoxyphenyl)indene, a mixture of cis- and trans-anti-Markovnikov adducts was obtained. cdnsciencepub.com This highlights the electronic interplay between the aromatic system and the side chain.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group (-OCH₃). This group increases the electron density of the ring, making it more nucleophilic. cymitquimica.com The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, the position para to the methoxy group is already occupied by the butenyl substituent. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (C2 and C6) and to a lesser extent at the C4 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.com
For instance, in related methoxy-substituted aromatic compounds, Friedel-Crafts alkylation using Lewis acid catalysts like aluminum chloride (AlCl₃) proceeds via the generation of carbocation intermediates that are attacked by the activated aromatic ring. smolecule.com The electron-donating nature of the methoxy group stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the substitution, thus facilitating the reaction.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position on Aromatic Ring | Activating/Deactivating Influence of Methoxy Group | Predicted Product Distribution |
|---|---|---|
| C2 (ortho) | Activating | Major Product |
| C4 (ortho) | Activating | Major Product |
| C6 (para) | Occupied | - |
Note: This table is predictive and based on general principles of electrophilic aromatic substitution.
Aromatic Oxidation Processes
The aromatic ring of this compound is generally resistant to oxidation due to its inherent stability. However, the presence of the methoxy group can make it susceptible to certain oxidative conditions, potentially leading to the formation of phenolic compounds. smolecule.com More commonly, the alkyl side chain is the site of oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl side chain at the benzylic position (the carbon atom attached to the aromatic ring) to yield a carboxylic acid. libretexts.org In the case of this compound, this would result in the formation of 3-methoxybenzoic acid. For this reaction to occur, a hydrogen atom must be present on the benzylic carbon.
Furthermore, specific methods have been developed for the oxidation of unsaturated aromatic compounds to produce valuable intermediates like arylacetones. epo.org These processes often target the double bond in the side chain in conjunction with the aromatic system.
Catalytic Transformations Involving this compound
Catalysis offers a powerful toolkit for the selective functionalization of this compound, enabling transformations that are otherwise challenging to achieve.
Homogeneous Catalysis for Functionalization
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, allowing for high selectivity and mild reaction conditions. researchgate.netdokumen.pub For this compound, the terminal alkene offers a prime handle for various catalytic transformations.
One such example is olefin metathesis, often catalyzed by ruthenium-based complexes like Grubbs' catalyst. Cross-metathesis with other olefins can be employed to construct more complex molecular architectures. For instance, the cross-metathesis of eugenol, a structurally related compound, with cis-1,4-butenediol using Grubbs' catalyst demonstrates the power of this method. acs.org
Nickel-catalyzed reactions are also prominent in the functionalization of olefins. For example, nickel-catalyzed reductive arylation can functionalize remote C-H bonds by a process involving alkene isomerization followed by hydroarylation. acs.org Such a strategy could potentially be applied to this compound to introduce aryl groups at various positions along the butenyl chain.
Table 2: Examples of Homogeneous Catalytic Reactions for Alkene Functionalization
| Reaction Type | Catalyst Example | Potential Product from this compound |
|---|---|---|
| Cross-Metathesis | Grubbs' Catalyst (Ru-based) | Elongated or functionalized alkene chains |
| Hydroformylation | Rhodium or Cobalt complexes | 5-(3-Methoxyphenyl)pentanal |
| Reductive Arylation | Nickel complexes | 1-Aryl-4-(3-methoxyphenyl)butane |
Heterogeneous Catalysis in Advanced Synthesis
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and process scalability. iitm.ac.in In the context of this compound, heterogeneous catalysts can be employed for various synthetic transformations.
For instance, supported metal catalysts are widely used for hydrogenation reactions. Depending on the catalyst and conditions, the double bond of the butenyl side chain can be selectively reduced to yield 4-(3-methoxyphenyl)butane. More vigorous conditions could also lead to the reduction of the aromatic ring.
In the synthesis of related compounds, heterogeneous catalysts like zirconia-supported montmorillonite (B579905) have been shown to be effective in promoting reactions such as isomerizations and condensations. researchgate.net Flow chemistry setups utilizing packed-bed reactors with solid-supported catalysts are also becoming increasingly important for the synthesis of fine chemicals, offering enhanced safety and efficiency. beilstein-journals.org Such systems could be adapted for the continuous production of derivatives of this compound.
Elucidation of Reaction Mechanisms
Understanding the underlying reaction mechanisms is crucial for controlling the outcome of chemical transformations.
The mechanism of electrophilic aromatic substitution on the methoxy-activated ring proceeds through a two-step addition-elimination pathway. The electrophile first attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the second step, a proton is eliminated from the ring, restoring aromaticity and yielding the substituted product. total-synthesis.com
For the addition reactions to the alkene , such as hydrohalogenation, the mechanism often involves the formation of a carbocation intermediate. Following Markovnikov's rule, the proton from the acid adds to the carbon of the double bond that has more hydrogen atoms, leading to the more stable secondary carbocation at the benzylic position. This carbocation can then be attacked by the nucleophile. However, these carbocation intermediates are also susceptible to rearrangements to form more stable carbocations, which can sometimes lead to unexpected products. msu.edu
In catalytic reactions like olefin metathesis, the mechanism involves the formation of a metal-carbene intermediate which then undergoes a [2+2] cycloaddition with the alkene to form a metallacyclobutane intermediate. This intermediate can then fragment to regenerate a metal-carbene and release the new olefin product.
The mechanism of benzylic bromination with N-bromosuccinimide (NBS) proceeds via a free-radical chain reaction. The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ to form the product and another bromine radical, which propagates the chain. libretexts.org The stability of the benzylic radical is a key factor in the high regioselectivity of this reaction.
Mechanistic Studies of Alkene Reactions
The terminal alkene of this compound is susceptible to electrophilic addition reactions. The general mechanism involves the initial attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom with the greater number of hydrogen atoms, resulting in the more stable secondary carbocation at the benzylic position. rutgers.edu This carbocation is further stabilized by resonance with the methoxyphenyl ring. The subsequent attack of a nucleophile on the carbocation yields the final addition product. rutgers.eduutdallas.edu
In contrast, under free-radical conditions, the addition of reagents like HBr proceeds via an anti-Markovnikov mechanism. rutgers.edu This is initiated by the formation of a bromine radical which adds to the double bond to form the more stable secondary radical, leading to the bromine atom being attached to the terminal carbon. rutgers.edumsu.edu
Metathesis reactions, particularly cross-metathesis, have been explored with related compounds. For instance, the Grubbs' catalyst has been used for the cross-metathesis of eugenol, a structurally similar compound, with cis-1,4-butenediol. acs.org The mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate. researchgate.net The reaction of the catalyst with the alkene leads to a productive cycle of cycloaddition and cycloreversion, resulting in the exchange of alkylidene fragments. researchgate.net
Hydroamination, another important transformation of alkenes, can be catalyzed by copper complexes. The proposed catalytic cycle for the hydroamination of styrene, a related alkene, involves the formation of a phosphine-ligated CuH catalyst. The alkene then inserts into the Cu-H bond to form a copper(I) alkyl intermediate. This intermediate is then intercepted by an amine electrophile to generate the chiral amine product and regenerate the catalyst. acs.org
Kinetics and Thermodynamics of Transformations
The kinetics of reactions involving this compound and similar alkenes are influenced by several factors including temperature, pressure, solvent, and the nature of the catalyst and reactants.
In the context of hydroformylation, a reaction that converts alkenes to aldehydes, the reaction rate is significantly influenced by the solvent. For a related compound, the turnover frequency (TOF) was found to be higher in triacetin (B1683017) compared to toluene. acs.org The reaction conditions, such as temperature and pressure, also play a crucial role. For the hydroformylation of 1-hexene, increasing the temperature from 60 °C to 80 °C significantly increased the TOF. acs.org The hydroformylation reaction is highly exothermic but less exergonic due to a decrease in entropy. ethz.ch
The kinetics of olefin metathesis have been studied for similar systems. For the metathesis of 1-hexene and (E)-anethole, the reaction proceeds rapidly, with the maximum concentration of the cross-metathesis product being reached quickly, followed by a decrease due to secondary metathesis reactions. mdpi.com The turnover frequency was found to be dependent on both temperature and the molar fraction of the reactants. mdpi.com A preliminary kinetic study indicated that the secondary metathesis reaction follows first-order kinetics. mdpi.com
The kinetics of the ene reactions of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) with various alkenes have been studied, showing a dependence on temperature, pressure, and solvent. researchgate.net
The thermal decomposition kinetics of related compounds have also been investigated. For one such compound, the apparent activation energy was determined to be 212.32 kJ·mol⁻¹ with a pre-exponential factor of 6.20×10²⁰ s⁻¹ using the Kissinger equation. pku.edu.cn
The following table provides a summary of kinetic data for related alkene transformations:
| Reaction | Substrate(s) | Catalyst/Conditions | Solvent | Turnover Frequency (TOF) / Rate | Reference |
| Hydroformylation | 4-(4-methoxyphenyl)-1-butene analogue | [Rh(acac)(CO)₂]/PPh₃ | Triacetin | 960 h⁻¹ | acs.org |
| Hydroformylation | 4-(4-methoxyphenyl)-1-butene analogue | [Rh(acac)(CO)₂]/PPh₃ | Toluene | 640 h⁻¹ | acs.org |
| Metathesis | 1-hexene and (E)-anethole | Grubbs 2nd Gen. | CDCl₃ | 3.46 min⁻¹ (at 45 °C, Xₐₙₑₜₕₒₗₑ = 0.16) | mdpi.com |
Role of Intermediates in Reaction Pathways
The nature of the intermediates formed during the reactions of this compound is critical in determining the reaction pathway and the final product distribution.
In electrophilic additions, the primary intermediate is a secondary carbocation stabilized by the adjacent methoxyphenyl group. rutgers.eduutdallas.edu The stability of this carbocation dictates the regioselectivity of the reaction. In some cases, cyclic intermediates like bromonium ions are formed in the addition of halogens, leading to anti-addition products. rutgers.edumnstate.edu
In free-radical additions, the key intermediate is a carbon-centered radical. The regiochemistry is determined by the stability of this radical, with the more substituted radical being favored. rutgers.edumsu.edu
During olefin metathesis, metallacyclobutanes are the crucial intermediates that facilitate the exchange of alkene fragments. researchgate.net The formation and decomposition of these intermediates drive the catalytic cycle.
In hydroformylation reactions catalyzed by cobalt or rhodium complexes, the key intermediates are metal-hydride species and metal-alkyl complexes. ethz.ch The insertion of the alkene into the metal-hydride bond is a critical step, and its reversibility can lead to isomerization side reactions. ethz.ch The subsequent insertion of carbon monoxide into the metal-alkyl bond leads to the formation of the aldehyde product.
In oxidation reactions, various intermediates can be involved depending on the oxidant. For instance, the reaction of related alkenes with singlet oxygen can proceed through perepoxide intermediates. cdnsciencepub.comcdnsciencepub.com In epoxidation reactions with peracids, an initially formed epoxide is the key intermediate. msu.edu
The following table lists some of the key intermediates in various reactions of alkenes:
| Reaction Type | Key Intermediate(s) | Significance |
| Electrophilic Addition | Carbocation, Halonium ion | Determines regioselectivity and stereochemistry. rutgers.eduutdallas.edumnstate.edu |
| Free-Radical Addition | Carbon-centered radical | Dictates anti-Markovnikov regiochemistry. rutgers.edumsu.edu |
| Olefin Metathesis | Metallacyclobutane | Facilitates the exchange of alkylidene groups. researchgate.net |
| Hydroformylation | Metal-hydride, Metal-alkyl complexes | Controls the formation of linear vs. branched aldehydes. ethz.ch |
| Oxidation | Perepoxide, Epoxide | Leads to the formation of hydroperoxides or diols. msu.educdnsciencepub.comcdnsciencepub.com |
Advanced Spectroscopic Characterization of 4 3 Methoxyphenyl 1 Butene and Its Derivatives
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure by probing the vibrational modes of a molecule. renishaw.com
Infrared (IR) Spectroscopic Analysis of Functional Groups
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The IR spectrum of an organic molecule provides a unique fingerprint, with specific absorption bands corresponding to the stretching and bending of different bonds. uomustansiriyah.edu.iqdocbrown.info
For 4-(3-Methoxyphenyl)-1-butene, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the aromatic ring, the ether linkage, and the terminal alkene.
Aromatic C-H Stretching: The presence of the methoxyphenyl group gives rise to C-H stretching vibrations in the aromatic region, typically observed between 3100 and 3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretching: The butene chain will show C-H stretching absorptions from its sp³ and sp² hybridized carbons. The sp³ C-H stretches of the alkyl portion are expected in the 2960-2850 cm⁻¹ range. libretexts.org The =C-H stretching of the vinyl group appears at slightly higher frequencies, from 3100-3000 cm⁻¹. docbrown.info
C=C Stretching: A characteristic absorption for the carbon-carbon double bond (C=C) of the butene group is expected around 1645-1640 cm⁻¹. docbrown.info
Aromatic C=C Stretching: The in-ring C=C stretching vibrations of the phenyl group typically appear in the 1600-1450 cm⁻¹ region. libretexts.org
C-O Stretching: The ether linkage (Ar-O-CH₃) will produce a strong C-O stretching band, typically in the range of 1260-1000 cm⁻¹.
C-H Bending: C-H bending vibrations for the alkyl and vinyl groups will be present in the fingerprint region (below 1500 cm⁻¹). docbrown.info Specifically, out-of-plane (oop) bending for the terminal alkene can provide further structural confirmation. libretexts.org
Derivatives of this compound will show additional or shifted peaks corresponding to their unique functional groups. For instance, a hydroxylated derivative would exhibit a broad O-H stretching band around 3300 cm⁻¹, while a carbonyl-containing derivative would show a strong C=O stretch around 1700 cm⁻¹. utdallas.edunih.gov
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkene =C-H Stretch | 3100 - 3000 |
| Alkane C-H Stretch | 2975 - 2860 |
| Alkene C=C Stretch | 1645 - 1640 |
| Aromatic C=C Stretch | 1600 - 1585 and 1500 - 1400 |
| Ether C-O Stretch | 1260 - 1000 |
| Alkene C-H "oop" Bend | 995 - 905 |
| Alkyl C-H Bend | 1470 - 1370 |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of a molecule during vibration. renishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.
For this compound, Raman spectroscopy can provide valuable data:
C=C Stretching: The C=C double bond of the butene group, being a relatively non-polar bond, will give a strong signal in the Raman spectrum, confirming the alkene functionality. rsc.org
Aromatic Ring Vibrations: The symmetric "breathing" mode of the phenyl ring is often a strong and characteristic band in the Raman spectrum.
Alkyl Chain Vibrations: C-C stretching and CH₂/CH₃ deformation modes within the butene chain will also be observable.
In studies of related compounds, Raman spectroscopy has been used to identify structural changes and phase transitions. aps.orgresearchgate.net For instance, variations in the position and intensity of Raman bands can indicate changes in molecular conformation or intermolecular interactions under different conditions. rsc.org The technique can also be used to characterize the vibrational modes of derivatives, with the introduction of new functional groups leading to the appearance of new Raman bands. researchgate.netresearchgate.net
X-ray Crystallography
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) analysis of a suitable crystal of this compound or its derivatives would reveal its precise solid-state conformation. uni-saarland.de This technique allows for the unambiguous determination of the molecule's three-dimensional structure. uol.de
Studies on similar molecules, such as 4,4'-dimethoxybiphenyl, have shown that the conformation in the solid state can differ from that of the isolated molecule in the gas phase due to packing forces. brynmawr.edu SC-XRD can precisely quantify these differences.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. nih.gov |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. nih.gov |
| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). researchgate.net |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. nih.gov |
| Torsion Angles | These define the conformation of the molecule, such as the rotation around single bonds. acs.org |
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.netnih.gov Understanding these interactions is crucial for predicting the physical properties of the solid material.
For this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions:
C-H···π Interactions: The hydrogen atoms of the butene chain or the methoxy (B1213986) group could interact with the π-electron cloud of the phenyl ring of a neighboring molecule. nih.govresearchgate.net
π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, although this can be influenced by the steric hindrance of the butene and methoxy groups.
In related methoxyphenyl derivatives, C-H···O and C-H···N interactions, as well as π-π stacking, have been observed to direct the supramolecular assembly. psu.edumdpi.com Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. nih.gov
Chromatographic Techniques for Purity Assessment and Enantiomeric Analysis
Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. chromatographyonline.com For chiral molecules, specialized chromatographic techniques can be used to separate and quantify enantiomers.
Purity assessment of this compound can be performed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). These methods separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. marquette.edu The purity is typically determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. chromatographyonline.com Coupling these techniques with mass spectrometry (GC-MS or LC-MS) allows for the identification of the separated components. chromatographyonline.com
If this compound or its derivatives are chiral, the separation of enantiomers is necessary to determine the enantiomeric excess (ee). This is often achieved using chiral chromatography, where a chiral stationary phase (CSP) is employed in either GC or HPLC. mdpi.comsci-hub.se The two enantiomers interact differently with the CSP, leading to different retention times and their separation. wiley-vch.dersc.org An alternative is the use of a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a non-chiral column. mdpi.com
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. ijrpr.com It operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase. ijrpr.com The choice of stationary and mobile phases is critical for achieving effective separation. ijrpr.com
In the context of compounds structurally related to this compound, such as its isomers and derivatives, HPLC proves invaluable. For instance, the separation of cis and trans isomers of similar compounds like 2-butene-1,4-diol (B106632) has been successfully achieved using HPLC with chiral columns. nih.gov The resolution of these geometric isomers can be influenced by the type and concentration of the mobile phase modifier. nih.gov
Chiral HPLC is a specialized form of HPLC that is essential for the separation of enantiomers, which are non-superimposable mirror images of each other. researchgate.netsigmaaldrich.com Enantiomers often exhibit identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography challenging. researchgate.net Chiral stationary phases (CSPs) create a chiral environment within the column, allowing for differential interaction with the enantiomers and leading to their separation. sigmaaldrich.com
The enantioselective separation of various compounds, including derivatives of this compound, is frequently accomplished using polysaccharide-based chiral columns. nih.gov For example, the enantiomers of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites have been successfully separated using columns like the Lux AMP and Lux i-Amylose-3. nih.gov The mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) and a buffer, is optimized to achieve baseline separation of the enantiomers. nih.gov The determination of enantiomeric excess (ee), a measure of the purity of an enantiomer, is a common application of chiral HPLC. dicp.ac.cn
Detailed Research Findings:
Researchers have developed and optimized HPLC and chiral HPLC methods for the analysis of various methoxyphenyl derivatives and related structures. These methods are crucial for quality control, synthetic process monitoring, and detailed pharmacokinetic and metabolic studies.
Isomer Separation: The separation of cis and trans isomers of 2-butene-1,4-diol was achieved with a resolution of 2.61 on an (S,S)-Whelk-O 1 column using a mobile phase of hexane-ethanol (97:3, v/v). nih.gov
Enantioselective Separation: Enantioselective HPLC methods have been developed for the quantitative determination of MDMA and its phase-1 metabolites in biological fluids. nih.gov These methods utilize chiral columns to separate the (S)-(+)- and (R)-(-)-enantiomers. univpm.it
Method Optimization: The mobile phase composition is a critical parameter in achieving optimal separation. For instance, in the separation of bromuconazole (B39883) isomers, a combination of n-hexane/ethanol (90/10) was found to be the most effective. jasco-global.com
Table 1: HPLC and Chiral HPLC Separation Parameters for Related Compounds
| Compound | Column | Mobile Phase | Detection | Retention Times (min) | Reference |
| (S)-4-(benzyloxy)-2-((p-tolylamino)methyl)butan-1-ol | OD-H | 23% iPrOH: 77% Hexanes | 240 nm | tmajor = 11.9, tminor = 20.6 | nih.gov |
| (S)-4-(benzyloxy)-2-((phenylamino)methyl)butan-1-ol | OD-H | 15% iPrOH, 85% Hexanes | 240 nm | tmajor = 15.5, tminor = 20.4 | nih.gov |
| (S)-4-(benzyloxy)-2-((m-tolylamino)methyl)butan-1-ol | OD-H | 23% iPrOH: 77% Hexanes | 240 nm | tmajor = 10.3, tminor = 12.3 | nih.gov |
| (S)-4-(benzyloxy)-2-(((3-nitrophenyl)amino)methyl)butan-1-ol | OD-H | 7% iPrOH: 93% Hexanes | 240 nm | tmajor = 55.9, tminor = 37.8 | nih.gov |
| Ethyl 6-(3-Methoxyphenyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine | Chiracel OD-3 | 90/10 hexane/isopropanol | 254 nm | 10.1 and 10.8 (major) | dicp.ac.cn |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net GC separates volatile and thermally stable compounds from a mixture, and the mass spectrometer then ionizes and fragments the individual components, providing a unique mass spectrum for each. uni-saarland.de This mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries. nih.gov
GC-MS is particularly useful for the analysis of complex mixtures and for identifying unknown compounds. researchgate.net The electron ionization (EI) source is commonly used, which bombards the sample with high-energy electrons, leading to fragmentation. uni-saarland.de The resulting fragmentation pattern is often characteristic of the molecule's structure. docbrown.info
For compounds like this compound, GC-MS can be used to determine its presence in a sample and to identify any related impurities. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of specific bonds within the molecule. For example, the mass spectrum of but-1-ene shows a molecular ion peak at m/z 56 and characteristic fragment ions. docbrown.info
Detailed Research Findings:
GC-MS has been extensively used to analyze a wide range of compounds, including those with structures similar to this compound.
Identification of Unknowns: GC-MS is a critical tool in forensic science for the rapid identification of new or emerging psychoactive substances. nih.gov The mass spectral data, including the fragmentation patterns, help in classifying new compounds. nih.gov
Analysis of Complex Mixtures: In environmental analysis, GC-MS is employed to determine the presence of contaminants like methoxyphenols in atmospheric particulate matter. nih.gov
Metabolic Profiling: GC-MS is used in metabolomics to identify and quantify a wide range of phytochemicals in plant extracts. researchgate.net
Regioisomer Differentiation: Studies on acylated side chain regioisomers of methoxyphenethylamines have shown that while the underivatized isomers can have very similar mass spectra, their perfluoroacyl derivatives exhibit unique fragment ions, allowing for their specific identification by GC-MS. ojp.gov
Table 2: Key Mass Spectral Data for Related Compounds
| Compound Class | Key Fragment Ions (m/z) | Significance | Reference |
| Anabolic Steroids | 122, 124, 43, 91, 105 | Fragmentation across the B, C, and D rings of the steroid core. | nih.gov |
| Methoxyphenethylamines | 58, 135/136 | Characteristic fragment ions for the underivatized compounds. | ojp.gov |
| But-1-ene | 56 (M+), 41, 29, 27 | Molecular ion and major fragment ions from C-C bond cleavage. | docbrown.info |
Computational and Theoretical Investigations of 4 3 Methoxyphenyl 1 Butene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 4-(3-methoxyphenyl)-1-butene. DFT methods are used to investigate various molecular properties by calculating the electron density.
Geometry Optimization and Conformational Space Exploration
The conformational landscape of this compound is defined by the rotation around several single bonds: the bond connecting the butyl chain to the phenyl ring, the C-C bonds within the chain, and the C-O bond of the methoxy (B1213986) group. A thorough exploration of this conformational space is crucial as the molecule's properties can be highly dependent on its three-dimensional structure.
DFT calculations are employed to perform geometry optimization, a process that locates the minimum energy structures on the potential energy surface, corresponding to stable conformers. For similar allylbenzene (B44316) derivatives, such as methyl-eugenol, computational studies have identified multiple stable conformers resulting from the rotation of the allyl and methoxy groups. researchgate.net The process involves scanning the total energy while systematically rotating key dihedral angles. For this compound, the key dihedral angles would be C(2)-C(1)-C(ar)-C(ar) and C(1)-C(ar)-O-C(Me). The final optimized geometries would likely show the alkyl chain bent relative to the plane of the phenyl ring to minimize steric hindrance. researchgate.net Studies on anisole (B1667542) derivatives show that the methoxy group has a strong preference for being coplanar with the benzene (B151609) ring to maximize resonance stabilization, though slight out-of-plane conformations are possible. unipa.it
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Stable Conformations |
| τ1 (C4-C3-C2-C1) | Rotation of the terminal double bond | Skew and syn conformations, similar to 1-butene (B85601). |
| τ2 (C3-C2-C1-Cα) | Rotation of the alkyl chain | Staggered arrangements to minimize steric strain. |
| τ3 (C2-C1-Cα-Cβ) | Orientation of the alkyl chain relative to the ring | Conformations that avoid steric clash between the chain and ortho-hydrogens. |
| τ4 (C1-Cα-O-CMe) | Orientation of the methoxy group | Planar or near-planar to the aromatic ring. |
This table is illustrative, based on conformational principles for similar molecules. Specific angles would be determined by DFT calculations.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and electronic excitation properties. science.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, which acts as a strong π-donor. The LUMO is likely distributed over the π-system of the benzene ring and the butene double bond. The introduction of substituents on the phenyl ring significantly influences the HOMO-LUMO gap; electron-donating groups like methoxy typically increase the HOMO energy, which can lead to a smaller energy gap compared to unsubstituted allylbenzene. science.govbeilstein-journals.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and susceptibility to electronic excitation at longer wavelengths of light. nih.govnih.gov Theoretical calculations on similar systems like anethole (B165797) (1-methoxy-4-(1-propenyl)benzene) have been used to successfully calculate these electronic properties. nih.gov
Table 2: Predicted Frontier Orbital Characteristics for this compound
| Orbital | Predicted Primary Localization | Influence on Reactivity |
| HOMO | Phenyl ring and oxygen atom of the methoxy group | Site for electrophilic attack; electron donation |
| LUMO | Phenyl ring and π* orbital of the C=C double bond | Site for nucleophilic attack; electron acceptance |
| HOMO-LUMO Gap (ΔE) | Moderate; influenced by methoxy and allyl groups | Indicator of chemical stability and electronic transition energy |
This table represents expected localizations based on the electronic properties of the constituent functional groups.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id
For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atom of the methoxy group due to its lone pairs of electrons. researchgate.net The π-systems of the aromatic ring and the butene double bond would also exhibit negative potential, though to a lesser extent. researchgate.net These regions are the likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net In contrast, the hydrogen atoms of the methyl and allyl groups would show positive potential (blue or green), making them potential sites for interaction with nucleophiles. Such analyses have been successfully applied to understand the reactive sites of complex molecules, including various chalcone (B49325) derivatives. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is widely used for the accurate prediction of NMR chemical shifts (¹H and ¹³C). scielo.brscispace.com The predicted shifts are typically compared to an internal standard like tetramethylsilane (B1202638) (TMS) and often scaled to better match experimental results. scispace.com For this compound, calculations would predict distinct chemical shifts for the aromatic protons, the vinylic protons of the double bond, the aliphatic protons of the chain, and the methoxy protons. bohrium.comscience.gov
Similarly, DFT can compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. gaussian.com This requires calculating the second derivatives of the energy with respect to nuclear positions. uit.nowisc.edu The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. researchgate.net For the title compound, characteristic vibrational modes would include C-H stretches of the aromatic, vinylic, and aliphatic groups, the C=C stretch of the alkene, C-O stretches of the ether linkage, and various bending modes of the phenyl ring. nih.govsioc-journal.cn
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic C-H | 6.7 - 7.3 | 110 - 160 |
| Vinylic (=CH, =CH₂) | 4.9 - 6.0 | 115 - 140 |
| Allylic (-CH₂-) | 2.1 - 2.5 | 30 - 40 |
| Methoxy (-OCH₃) | ~3.8 | ~55 |
Note: These are general, expected ranges based on known values for similar functional groups. Precise values are obtained from specific GIAO-DFT calculations.
Ab Initio and Semi-Empirical Quantum Chemical Methods
Beyond DFT, other quantum chemical methods offer different levels of theory for investigating molecular properties. nih.gov
Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. tdx.cat Hartree-Fock (HF) is the simplest ab initio method, but it neglects electron correlation, a key factor in many chemical phenomena. More advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation and provide higher accuracy, though at a much greater computational expense. nih.gov For molecules like 4-substituted styrenes, ab initio calculations have been used to study charge distributions and substituent effects. cdnsciencepub.comresearchgate.net Such methods would provide a high-accuracy benchmark for the geometry and energy of this compound's key conformers.
Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating some experimental data and approximations. nih.gov Methods like AM1, PM3, and xTB are computationally much faster than DFT or ab initio methods, allowing them to be applied to very large molecules or for molecular dynamics simulations. scirp.org While less accurate, they can be effective for initial conformational searches or for studying large systems where higher-level theories are not feasible. cdnsciencepub.com
Advanced Quantum Chemical Topology (QTAIM) and Electron Localization Function (ELF) Studies
Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) are powerful analysis tools that provide deep insights into the nature of chemical bonding from the electron density.
QTAIM: This theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. chemrxiv.org By analyzing the topology of the electron density, such as the location of bond critical points (BCPs), one can characterize the nature of interatomic interactions. chemrxiv.orgnih.gov For this compound, QTAIM could be used to quantify the covalent character of the C-C and C-H bonds, as well as to search for and characterize weaker non-covalent interactions, such as potential intramolecular C-H···π or C-H···O hydrogen bonds that might stabilize certain conformations. unipa.itnih.gov
ELF: The Electron Localization Function provides a measure of the probability of finding an electron pair. mdpi.com It visualizes regions of space corresponding to core electrons, covalent bonds, and lone pairs in a chemically intuitive way. nih.govjussieu.fr An ELF analysis of this compound would clearly distinguish the C=C double bond from the C-C single bonds, visualize the lone pairs on the oxygen atom, and show the delocalized π-electron system of the benzene ring. tdx.catjussieu.fr These methods offer a detailed picture of the electronic structure that goes beyond simple orbital models. nih.gov
Molecular Dynamics Simulations for Conformational Landscape and Dynamics
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov These simulations can map the conformational landscape of flexible molecules like this compound, identifying the most stable arrangements of its atoms and the energy barriers between different conformations.
Based on studies of similar phenylalkenes, the conformational landscape is expected to be dominated by a few low-energy structures. nih.gov For the alkyl chain, staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. scribd.com Therefore, the most populated conformers would likely exhibit gauche or anti arrangements around the C-C single bonds. nih.gov
In the context of 4-phenyl-1-butyne, a structurally related molecule, computational studies have identified two primary low-energy conformations: one where the acetylenic group is anti to the phenyl ring and another where it is in a gauche position. nih.gov A similar scenario can be anticipated for this compound, where the vinyl group takes the place of the acetylenic group. The relative energies of these conformers are determined by a balance of steric repulsion and potential weak intramolecular interactions.
The table below outlines the likely stable conformers of this compound based on the analysis of related structures. The dihedral angles refer to the rotation around the Cβ-Cγ bond of the butene chain.
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Expected Relative Stability |
| Anti | ~180° | High |
| Gauche | ~60° | High |
| Eclipsed | ~0°, 120° | Low (transition states) |
This table is a qualitative prediction based on known conformational preferences of similar molecules.
MD simulations would provide a dynamic picture of how the molecule transitions between these conformations, the timescales of these movements, and the influence of the solvent environment on the conformational equilibrium. worldscientific.comresearchgate.net
Theoretical Studies on Reaction Pathways and Transition States
Theoretical calculations can be employed to investigate the mechanisms of chemical reactions, including identifying transition states and determining activation energies. For this compound, several reaction pathways can be computationally explored.
A primary site of reactivity is the terminal double bond. Electrophilic addition is a common reaction for alkenes, where an electrophile adds across the double bond. rutgers.edu The mechanism involves the formation of a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., a proton from HBr) will add to the carbon atom that already has more hydrogen atoms, leading to the more stable secondary carbocation adjacent to the phenyl ring. rutgers.edu Computational studies can model the energies of the possible carbocation intermediates and the transition states leading to them, confirming the regioselectivity of the reaction.
Another potential area of reactivity involves the aromatic ring. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. Theoretical calculations can predict the most likely positions for substitution (ortho and para to the methoxy group) by analyzing the electron density distribution in the molecule.
Furthermore, transition metal-catalyzed reactions, such as hydroformylation or cross-metathesis, are important transformations for alkenes. rsc.org Density Functional Theory (DFT) calculations can be used to elucidate the intricate mechanisms of these reactions, detailing the coordination of the alkene to the metal center, the migratory insertion steps, and the final product formation. rsc.org Studies on the palladium-catalyzed alkoxycarbonylation of alkenes, for example, have detailed the hydride and alkoxy mechanistic cycles. rsc.org
The table below summarizes potential reactions and the insights that can be gained from theoretical studies.
| Reaction Type | Key Insights from Theoretical Studies |
| Electrophilic Addition to Alkene | Determination of the most stable carbocation intermediate, calculation of activation barriers, and confirmation of regioselectivity. |
| Electrophilic Aromatic Substitution | Prediction of the most reactive sites on the aromatic ring based on electron density and stabilization of intermediates. |
| Transition Metal-Catalyzed Reactions | Elucidation of multi-step reaction mechanisms, rationalization of catalyst activity and selectivity, and prediction of reaction outcomes. rsc.org |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. ymerdigital.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular structure and electronic properties. acs.org
Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating their hyperpolarizabilities (β and γ). nih.gov A large hyperpolarizability value is indicative of a strong NLO response. For organic molecules, significant NLO properties often arise from having a π-conjugated system and the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. aps.org
In this compound, the methoxy group (-OCH₃) acts as an electron-donating group, and the vinyl group (-CH=CH₂) can act as a π-acceptor. The phenyl ring provides the conjugated system through which electronic communication can occur. While the conjugation is not as extensive as in classic push-pull systems like stilbene (B7821643) derivatives, the presence of these functional groups suggests that the molecule may exhibit some NLO activity.
Theoretical calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. The results would allow for a quantitative assessment of its potential as an NLO material.
The table below presents the key molecular features of this compound relevant to its potential NLO properties.
| Molecular Feature | Role in NLO Properties |
| Methoxy Group (-OCH₃) | Electron-donating group. tandfonline.com |
| Phenyl Ring | π-conjugated bridge. |
| Vinyl Group (-CH=CH₂) | π-acceptor/conjugated moiety. |
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Insights
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule, translating the complex wavefunction into the familiar language of Lewis structures, lone pairs, and bonds. nih.gov It is particularly useful for understanding delocalization effects and hyperconjugative interactions. nih.govresearchgate.netmdpi.com
For this compound, NBO analysis would reveal significant insights into its electronic structure. A key feature would be the interaction between the lone pairs of the oxygen atom in the methoxy group and the π-system of the aromatic ring. This interaction, a p(O) → π*(C-C) donation, leads to the delocalization of electron density from the oxygen into the ring, which is characteristic of methoxy-substituted aromatic compounds. nih.gov This delocalization is responsible for the electron-donating nature of the methoxy group.
NBO analysis can quantify the energy of these interactions, providing a measure of their importance. It would also detail the polarization of the C-O bond and the σ and π bonds within the phenyl ring and the butene chain. Furthermore, it can shed light on weaker hyperconjugative interactions, such as those between the C-H bonds of the alkyl chain and the π-system.
The table below summarizes the expected key findings from an NBO analysis of this compound.
| NBO Interaction | Description | Expected Significance |
| p(O) → π(C-C)ring | Delocalization of oxygen lone pair into the aromatic ring. | High; explains the electron-donating character of the methoxy group. |
| π(C=C)ring → π(C=C)ring | Intramolecular charge transfer within the phenyl ring. | High; characteristic of aromatic systems. |
| σ(C-H) → π(C=C) | Hyperconjugation between the alkyl chain and the vinyl group or phenyl ring. | Moderate; contributes to conformational stability. |
| n → σ | Interactions involving lone pairs and antibonding orbitals. | Present; influences local geometry and reactivity. |
Applications of 4 3 Methoxyphenyl 1 Butene in Organic Synthesis and Materials Science
Utility as a Synthon for Complex Organic Molecule Synthesis
In the field of organic synthesis, a synthon is a conceptual unit within a target molecule that represents a potential starting material. wikipedia.org 4-(3-Methoxyphenyl)-1-butene serves as a valuable synthon, particularly in the construction of complex molecular frameworks. rollins.edu For instance, it has been utilized in the convergent synthesis of Anaephene B, a natural product. rollins.edu The synthesis involved the formation of 9-[4-(m-Methoxyphenyl)butyl]-9-borabicyclo[3.3.1]nonane from 4-(m-Methoxyphenyl)-1-butene, which then participated in a crucial Suzuki coupling reaction. rollins.edu This highlights the compound's role in facilitating the formation of carbon-carbon bonds, a fundamental process in building intricate organic structures. rollins.edukvmwai.edu.in
The reactivity of the terminal double bond and the aromatic ring allows for a range of chemical modifications. The double bond can undergo various addition reactions, while the aromatic ring can be subject to electrophilic substitution, providing multiple avenues for structural elaboration. This versatility makes this compound an important intermediate in the preparation of more complex molecules.
Role in the Synthesis of Biologically Active Compounds and Pharmaceutical Precursors
The structural motif of a phenyl ring connected to a four-carbon chain is present in numerous biologically active compounds. Consequently, this compound and its derivatives are explored as precursors in the synthesis of pharmaceuticals. guidechem.comsmolecule.com The methoxy (B1213986) group on the phenyl ring can be a key feature for biological activity or can be chemically modified to introduce other functional groups.
For example, related structures like 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene are investigated for their potential in developing drugs targeting diseases related to oxidative stress. smolecule.com While direct evidence for this compound is less documented in this specific context, the general principle of using such substituted butenes as scaffolds for pharmacologically active molecules is well-established. The synthesis of various derivatives allows for the exploration of structure-activity relationships, a critical aspect of drug discovery.
Potential as a Polymerization Monomer for Advanced Materials
The presence of a terminal double bond makes this compound a candidate for polymerization, offering a pathway to new materials with potentially unique properties.
Investigations into Homopolymerization
Homopolymerization of this compound would result in a polymer with a repeating unit containing the methoxyphenyl group as a pendant side chain. While specific studies on the homopolymerization of this exact monomer are not extensively detailed in the provided search results, the polymerization of similar monomers like 1-butene (B85601) is a well-established industrial process. frontiersin.orggoogle.com The resulting poly(1-butene) is known for its excellent creep resistance and mechanical properties. frontiersin.org It is conceivable that the incorporation of the methoxyphenyl group could impart specific characteristics to the polymer, such as altered thermal properties, solubility, or optical properties. For instance, the hydrogenation of a related syndiotactic 3,4-poly(1-phenyl-1,3-butadiene) yields a syndiotactic poly(4-phenyl-1-butene) elastomer. researchgate.net
Strategies for Copolymerization with Other Monomers
Copolymerization of this compound with other monomers presents a strategy to tailor the properties of the resulting polymer. By incorporating different monomer units into the polymer chain, a wide range of material properties can be achieved. For example, the copolymerization of butadiene with functionalized α-olefins has been investigated to create polymers with specific microstructures and properties. acs.org Similarly, the copolymerization of 2-(4-methoxyphenyl)-1,3-butadiene with isoprene (B109036) has been achieved, producing highly modified cis-1,4 polyisoprene. rsc.org These examples suggest that this compound could be copolymerized with monomers like ethylene (B1197577), propylene (B89431), or butadiene to create novel materials. google.com The resulting copolymers could find applications as elastomers or thermoplastics with tailored characteristics. juniperpublishers.com
Application in the Development of Specialty Chemicals and Intermediates
Beyond its use in complex synthesis and polymerization, this compound serves as a valuable intermediate in the production of specialty chemicals. cphi-online.com Its chemical reactivity allows for its conversion into a variety of other compounds with specific industrial applications. For instance, it can be used as a starting material for the synthesis of other functionalized butenes or related aromatic compounds. The ability to introduce various functional groups onto the butene chain or the phenyl ring makes it a versatile platform for generating a library of specialty chemicals.
Future Research Directions and Perspectives
Exploration of Stereoselective Synthetic Methodologies
The creation of specific stereoisomers is crucial as different spatial arrangements of atoms can lead to vastly different biological activities and material properties. While various methods exist for alkene synthesis, future research should focus on developing highly stereoselective routes to access specific enantiomers or diastereomers of 4-(3-Methoxyphenyl)-1-butene and its derivatives.
Key areas for exploration include:
Asymmetric Hydrogenation: The use of chiral transition-metal catalysts, particularly those based on rhodium and iridium with chiral phosphine (B1218219) ligands, has proven effective for the asymmetric hydrogenation of similar unfunctionalized alkenes. Future work could involve screening a broader range of chiral ligands and reaction conditions to achieve high enantioselectivity for the chiral center that would be created upon reduction of the double bond in this compound.
Catalytic Asymmetric C-C Bond Formation: Methods like the enantioconvergent Kumada reaction, which utilizes chiral nickel or cobalt catalysts to couple racemic starting materials with Grignard reagents, could be adapted. Applying such strategies to precursors of this compound could establish the stereocenter in a highly controlled manner.
Aldol-Tishchenko and Related Reactions: The Aldol-Tishchenko reaction is a powerful tool for creating complex stereochemical arrays, yielding 1,3-diol monoesters. Investigating this reaction with precursors containing the 3-methoxyphenyl (B12655295) moiety could provide stereocontrolled access to more functionalized derivatives.
Intramolecular Cycloadditions: Stereoselective intramolecular 1,3-dipolar cycloadditions are well-established for synthesizing complex heterocyclic systems with high stereocontrol. Designing precursors from this compound that can undergo such transformations would open pathways to novel, stereochemically rich molecules.
A comparison of potential stereoselective methods is presented below.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
